molecular formula C18H18N4O5S B12170251 [4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](3-methoxyphenyl)methanone

[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](3-methoxyphenyl)methanone

Cat. No.: B12170251
M. Wt: 402.4 g/mol
InChI Key: FPBGRYDOFIPTBM-UHFFFAOYSA-N
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Description

4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic compound with a molecular weight of 402.4 g/mol This compound is characterized by the presence of a benzoxadiazole ring, a sulfonyl group, a piperazine ring, and a methoxyphenyl group

Preparation Methods

The synthesis of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps, including the formation of the benzoxadiazole ring, sulfonylation, and coupling with piperazine and methoxyphenyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of Benzoxadiazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonylation: Introduction of the sulfonyl group is typically achieved using sulfonyl chlorides in the presence of a base.

    Coupling Reactions: The final steps involve coupling the benzoxadiazole-sulfonyl intermediate with piperazine and methoxyphenyl groups using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.

Scientific Research Applications

4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C18H18N4O5S

Molecular Weight

402.4 g/mol

IUPAC Name

[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C18H18N4O5S/c1-26-14-5-2-4-13(12-14)18(23)21-8-10-22(11-9-21)28(24,25)16-7-3-6-15-17(16)20-27-19-15/h2-7,12H,8-11H2,1H3

InChI Key

FPBGRYDOFIPTBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

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